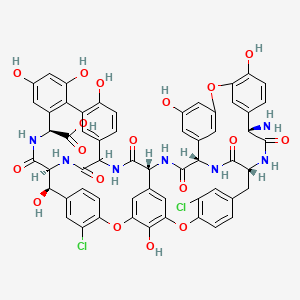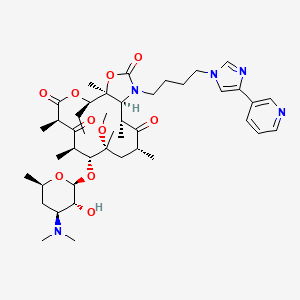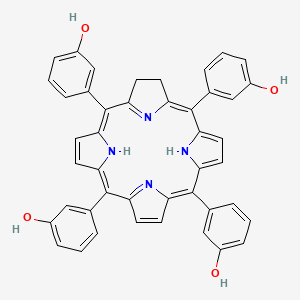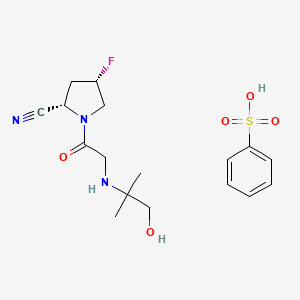
SMER28
Vue d'ensemble
Description
SMER28, également connu sous le nom de (6-Bromo-4-allylamino)quinazoline, est un petit modulateur d'autophagie. Il a été identifié lors d'un criblage de petites molécules agissant comme modulateurs de l'autophagie. This compound fonctionne indépendamment de la voie de la cible mammalienne de la rapamycine, ce qui en fait un composé unique dans le domaine de la recherche sur l'autophagie .
Applications De Recherche Scientifique
SMER28 has a wide range of scientific research applications:
Chemistry: this compound is used as a tool compound to study autophagy and its regulation.
Biology: It is employed in cellular studies to understand the mechanisms of autophagy and its role in cellular homeostasis.
Medicine: This compound has potential therapeutic applications in neurodegenerative diseases like Huntington’s and Parkinson’s diseases due to its ability to enhance the clearance of autophagic substrates
Industry: This compound is used in research and development for the creation of new drugs targeting autophagy-related pathways
Mécanisme D'action
Target of Action
SMER28, also known as N-Allyl-6-bromoquinazolin-4-amine or 6-Bromo-N-2-propenyl-4-quinazolinamine, is a small molecule that primarily targets the autophagy pathway . It has been identified as a positive regulator of autophagy . The compound acts independently of the mTOR pathway . Recent studies have identified VCP (p97) as a target of this compound .
Mode of Action
This compound enhances the clearance of autophagic substrates such as mutant huntingtin . It acts independently of the mTOR pathway, increasing autophagosome biosynthesis . This compound also directly inhibits PI3Kδ and to a lesser extent p110γ . This leads to a complete arrest of receptor tyrosine kinase signaling, consequently affecting growth factor-induced cell scattering and dorsal ruffle formation .
Biochemical Pathways
This compound affects the autophagy pathway . It enhances the clearance of autophagic substrates and increases autophagosome biosynthesis . It also stabilizes microtubules and decelerates microtubule dynamics . Moreover, it has been found to attenuate PI3K/mTOR signaling by direct inhibition of PI3K p110 Delta .
Pharmacokinetics
It is known that this compound can be administered subcutaneously . Further in vivo experimental studies are ongoing to assess tissue pharmacokinetics of this compound .
Result of Action
This compound has been found to have neuroprotective effects. It attenuates damages to the SNc dopaminergic neurons, characterized by improved motor function . It also prevents the destruction of SNc neurons and attenuates microgliosis . Moreover, it reduces MDA and ROS production and increases GSH, GP X, SOD, and Nrf2 activities by inducing autophagy . This compound also displays neurotrophic effects at the cellular level by inducing neurite outgrowth and protecting from excitotoxin-induced axon degeneration .
Action Environment
It is known that this compound can function in various cellular environments, including those of neurons . It has been shown to have effects in both in vitro and in vivo models
Analyse Biochimique
Biochemical Properties
SMER28 is known to interact with various biomolecules to exert its effects. It enhances the clearance of autophagic substrates such as mutant huntingtin This suggests that this compound may interact with enzymes and proteins involved in the autophagy pathway
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances autophagy flux and improves the survival of normal hepatocytes . Interestingly, this protective effect of this compound is specific for normal cells, as it does not extend to hepatoma or other cancer cell lines .
Molecular Mechanism
It is known to enhance autophagy independently of the mTOR pathway . This suggests that this compound may exert its effects at the molecular level through mechanisms that involve the induction of autophagy, possibly through interactions with autophagy-related proteins. The exact molecular targets of this compound remain to be identified.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have not been extensively studied. It has been shown to enhance autophagy flux and improve the survival of normal hepatocytes , suggesting that it may have long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, this compound has been shown to protect mouse liver and bone marrow against radiation damage and facilitate survival of mice after lethal whole body or abdominal irradiation
Méthodes De Préparation
SMER28 peut être synthétisé par une série de réactions chimiques impliquant des dérivés de quinazolineLes conditions réactionnelles nécessitent souvent l'utilisation de solvants comme le diméthylsulfoxyde et de catalyseurs pour faciliter les réactions . Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais la synthèse à l'échelle du laboratoire implique un contrôle minutieux des conditions réactionnelles pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
SMER28 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation d'oxydes de quinazoline.
Réduction : Les réactions de réduction peuvent convertir this compound en ses dérivés aminés correspondants.
Substitution : L'atome de brome dans this compound peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs et des conditions appropriés.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : this compound est utilisé comme composé outil pour étudier l'autophagie et sa régulation.
Biologie : Il est utilisé dans les études cellulaires pour comprendre les mécanismes de l'autophagie et son rôle dans l'homéostasie cellulaire.
Médecine : This compound a des applications thérapeutiques potentielles dans les maladies neurodégénératives comme les maladies de Huntington et de Parkinson en raison de sa capacité à améliorer l'élimination des substrats autophagiques
Industrie : This compound est utilisé dans la recherche et le développement pour la création de nouveaux médicaments ciblant les voies liées à l'autophagie
Mécanisme d'action
This compound exerce ses effets en augmentant l'autophagie par un mécanisme indépendant de la voie de la cible mammalienne de la rapamycine. Il augmente la biosynthèse des autophagosomes et améliore l'élimination des substrats autophagiques tels que l'huntingtine mutante et le peptide bêta-amyloïde. This compound stabilise également les microtubules et ralentit la dynamique des microtubules, contribuant à ses effets neuroprotecteurs .
Comparaison Avec Des Composés Similaires
SMER28 est unique en son rôle double d'inducteur de l'autophagie et de stabilisateur des microtubules. Alors que d'autres composés comme la rapamycine induisent également l'autophagie, ils ne stabilisent pas les microtubules. Inversement, des composés comme l'épothilone B stabilisent les microtubules mais n'induisent pas l'autophagie . Cette combinaison unique d'activités fait de this compound un outil précieux dans la recherche sur l'autophagie et la neuroprotection.
Des composés similaires comprennent :
Rapamycine : Un inducteur de l'autophagie qui fonctionne via la voie de la cible mammalienne de la rapamycine.
Épothilone B : Un stabilisateur des microtubules utilisé en chimiothérapie.
Propriétés
IUPAC Name |
6-bromo-N-prop-2-enylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPOLXUSCUFDGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364408 | |
| Record name | 6-Bromo-N-prop-2-enylquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307538-42-7 | |
| Record name | SMER 28 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307538-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N-prop-2-enylquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SMER 28 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)
![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)

